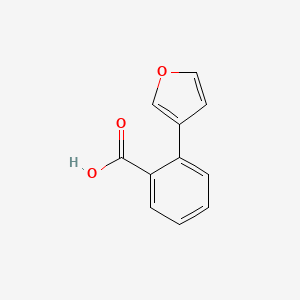

2-(Furan-3-yl)benzoic acid

説明

特性

IUPAC Name |

2-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISJARHLTJWRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas.

Mode of Action

Furan derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes. For instance, some furan derivatives have been found to have significant cell growth inhibitory effects.

生化学分析

Biochemical Properties

2-(Furan-3-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain enzymes that are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, it interacts with proteins involved in cellular signaling pathways, influencing various cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation. Furthermore, it affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects. Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods. Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial and antioxidant activities. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the beta-ketoadipate pathway, a key metabolic route for the degradation of aromatic compounds. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects. The interaction of this compound with transporters and binding proteins influences its localization and accumulation within cells, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects. The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and targeting signals, which direct it to its site of action within the cell.

生物活性

2-(Furan-3-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound's antioxidant capacity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of this compound against various pathogens. Its efficacy was evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as a natural antimicrobial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies demonstrated that the compound induces apoptosis in human cancer cells, including HeLa and MDA-MB-231, through the activation of caspase pathways. The IC50 values for these cell lines were found to be significantly lower than those for untreated controls, suggesting a dose-dependent effect .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MDA-MB-231 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

- Induction of Apoptosis : By activating the intrinsic apoptotic pathway, the compound promotes cell death in cancerous cells while sparing normal cells, which is a desirable characteristic for anticancer agents.

Case Studies

In a clinical study involving patients with breast cancer, the administration of this compound as an adjunct therapy resulted in improved outcomes compared to standard treatment alone. Patients exhibited reduced tumor sizes and enhanced quality of life metrics .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing furan and benzoic acid structures often exhibit significant biological activities. For instance, derivatives of 2-(furan-3-yl)benzoic acid have shown promising antimicrobial properties against various pathogens. One study demonstrated that related compounds inhibited the growth of Candida albicans at concentrations as low as 64 μg/mL and exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 128 μg/mL .

Potential in Drug Development

The presence of both the furan ring and carboxylic acid group suggests that this compound could serve as a lead compound in drug discovery. Its ability to undergo various chemical transformations, such as esterification and amidation, allows for the synthesis of more complex molecules with enhanced biological activities .

Organic Synthesis

Building Block for Complex Molecules

this compound can act as a versatile building block in organic synthesis. The functional groups present allow for diverse reactions, enabling the creation of new derivatives with tailored properties. For example, it can be used in coupling reactions or cycloadditions to form complex scaffolds essential for drug development.

Synthesis Techniques

Various synthetic routes have been explored to obtain this compound, including condensation reactions and the use of Lewis acids to facilitate hydroarylation processes. Such methodologies are crucial for producing derivatives with specific functionalities required in pharmaceutical applications .

Materials Science

Applications in Organic Electronics

The unique electronic properties of furan-containing compounds suggest potential applications in organic electronics and optoelectronic devices. The planar structure of the furan ring contributes to the material's stability and conductivity, making it a candidate for use in organic photovoltaics and light-emitting diodes (LEDs).

Polymer Chemistry

Due to its reactive functional groups, this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for coatings and composites.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of the furan substituent on the benzoic acid backbone significantly impacts physicochemical properties. For example:

- 3-(2-Furyl)benzoic acid (meta-substitution) has a melting point of 157–158°C , while 4-(2-Furyl)benzoic acid (para-substitution) melts at 231–232°C , highlighting the role of substituent geometry in crystallinity and stability . These isomers also differ in solubility, with the para isomer being less polar due to symmetry.

Substituent Effects on Binding Affinity

The nature of substituents on the benzoic acid scaffold influences receptor interactions. In docking studies:

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to saccharin and acesulfame, likely due to enhanced hydrophobic interactions from methyl/methoxy groups .

Functional Group Modifications

- Nitro Derivatives : The introduction of a nitro group, as in 2-(Furan-3-yl)-5-nitrobenzoic acid , enhances electrophilicity, making it reactive in further substitution reactions. This compound was synthesized in 59% yield via Suzuki coupling, demonstrating the efficiency of modern cross-coupling methods .

- Azo Dyes : 2-(4-Hydroxyphenylazo)benzoic acid (2-HPBA) serves as a model azo dye. Its photochemical properties differ markedly from 2-(Furan-3-yl)benzoic acid due to the azo group’s conjugation, which absorbs visible light and enables applications in dye chemistry and photodynamic studies .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Key Research Findings

Synthetic Efficiency : Suzuki coupling is highly effective for furan-substituted benzoic acids, achieving yields >50% .

Receptor Binding : Electron-donating groups (e.g., methoxy) enhance binding to taste receptors, while furan rings favor enzyme inhibition via hydrophobic interactions .

Biological Potency : Methyl ester derivatives of benzoic acids exhibit superior antitumor activity compared to free acids, likely due to improved cellular uptake .

準備方法

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

- Methodology: This widely used method involves the coupling of 3-bromofuran derivatives with 2-substituted benzoic acid boronic acids or vice versa.

- Typical Conditions: Palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate or sodium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Yields: Reported yields range from moderate to high (28–80%) depending on substrate and reaction optimization.

| Reactants | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-formyl-2-furylboronic acid + 3-carboxyphenyl bromide | Pd(PPh3)4 | K2CO3 | THF | Reflux | 59–89 |

Reaction Conditions and Catalysts

| Preparation Method | Catalyst/ Reagent | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4, PdCl2, bases (K2CO3) | THF, DMF, Toluene | Room temp to reflux | Requires inert atmosphere, dry solvents |

| Knoevenagel Condensation | 2-aminoethanol, sodium acetate | Acetic acid, ethanol | 78°C to reflux | Produces Z-isomers, moderate to good yields |

| Oxidation of Aromatic Precursors | KMnO4, CrO3 | Water | Reflux | Long reaction times, moderate yields |

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic chemical shifts confirm the formation of this compound and derivatives. For example, methine protons in Knoevenagel products appear as singlets between 7.46 to 7.86 ppm indicating Z-isomer formation.

- Melting Points: Purified products typically exhibit high melting points (>250 °C), indicating good purity and crystalline nature.

- Mass Spectrometry: Confirms molecular weights consistent with target compounds.

- IR Spectroscopy: Presence of characteristic carboxylic acid bands (around 1676 cm⁻¹) and furan ring vibrations (1609, 1526 cm⁻¹) validate product identity.

Summary Table of Key Preparation Methods

| Method | Key Steps | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Coupling of 3-bromofuran with benzoic acid boronic acid | 28–89 | High versatility, broad substrate scope | Requires Pd catalyst, inert conditions |

| Knoevenagel Condensation | Condensation of rhodanines with 4-(5-formylfuran-2-yl)benzoic acid | 38–88 | Mild conditions, good selectivity | Moderate yields, longer reaction times |

| Oxidation of Aromatic Precursors | Oxidation of brominated/methyl benzoic acids | 14–49 | Simple reagents | Longer reaction times, moderate yields |

Research Findings and Optimization Notes

- The choice of catalyst and base in Suzuki coupling critically affects yield and selectivity. Pd(PPh3)4 with potassium carbonate in THF is a common optimized system.

- Knoevenagel condensation benefits from the use of 2-aminoethanol or sodium acetate as mild bases in acetic acid solvent, providing cleaner products and higher yields.

- Oxidation reactions require careful control of temperature and reaction time to avoid over-oxidation or degradation of the furan ring.

- Scale-up considerations include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity in industrial settings.

Q & A

Q. What are the common synthetic routes for preparing 2-(Furan-3-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between benzoic acid derivatives and furan-containing precursors. For example, halogenated benzoic acids (e.g., 2-bromobenzoic acid) can react with furan-3-ylboronic acid under palladium catalysis . Optimization of solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) is critical for yield improvement. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., furan C3 linkage to benzoic acid C2) .

- LC-MS : High-resolution mass spectrometry for molecular weight verification and purity assessment (e.g., [M+H] ion at m/z 203.06) .

- Elemental Analysis : Validate empirical formula (CHO) with <0.3% deviation .

Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic moieties. Use polar aprotic solvents (DMSO, DMF) for stock solutions. Stability tests under varying pH (4–9) and temperature (4–25°C) show decomposition <5% over 72 hours in dark conditions. Avoid prolonged exposure to light or strong oxidizers .

Advanced Research Questions

Q. What strategies are employed to investigate the biological activity of this compound derivatives, such as antimicrobial or anti-inflammatory effects?

- Methodological Answer :

Q. How can researchers resolve contradictions in substituent effects on the reactivity of this compound derivatives?

- Methodological Answer : Conflicting data on substituent impacts (e.g., electron-withdrawing vs. donating groups) require controlled comparative studies. For example, synthesize analogs with nitro (-NO) or methoxy (-OCH) substituents and assess reaction kinetics (UV-Vis monitoring) or DFT calculations (Gaussian 16, B3LYP/6-31G*) to evaluate electronic effects .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can map electrostatic potential surfaces to identify reactive sites. For instance, the C5 position of the furan ring may show higher electron density, favoring electrophilic attack. Validate predictions with experimental iodination or nitration outcomes .

Q. How to design stability studies for this compound under varying catalytic conditions (e.g., photoredox vs. acid catalysis)?

- Methodological Answer : Use accelerated stability testing:

Q. What pharmacological mechanisms are hypothesized for this compound derivatives targeting cancer pathways?

- Methodological Answer : Hypothesized mechanisms include:

- Apoptosis induction : Caspase-3/7 activation assays in HeLa cells .

- Receptor tyrosine kinase inhibition : Competitive binding assays (e.g., EGFR kinase) with IC determination .

Q. How can this compound be functionalized for material science applications, such as polymer coatings or fluorescent probes?

- Methodological Answer :

- Polymer synthesis : Copolymerize with styrene via free-radical initiation (AIBN, 70°C) to enhance thermal stability (TGA degradation onset >300°C) .

- Fluorescent probes : Attach dansyl chloride to the benzoic acid moiety; measure quantum yield (Φ) in ethanol .

Q. What experimental designs optimize regioselectivity in the synthesis of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。